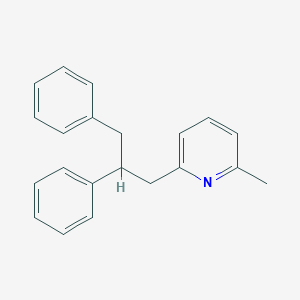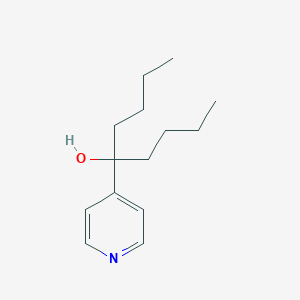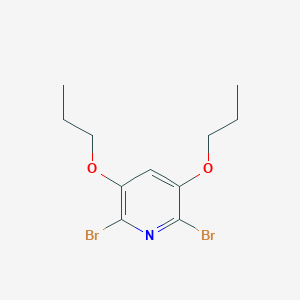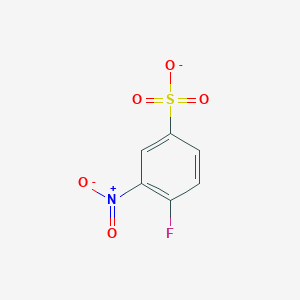
Methyl 2,6-dimethoxy-4-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 2,6-dimethoxy-4-methylbenzoate is a chemical compound that belongs to the class of benzoates. It is widely used in the field of scientific research due to its unique properties. This compound has gained significant attention due to its potential applications in various fields, including medicine, agriculture, and chemical industries.
Mecanismo De Acción
The mechanism of action of Methyl 2,6-dimethoxy-4-methylbenzoate is not fully understood. However, it is believed to exert its effects by modulating various biochemical pathways. This compound has been shown to inhibit the activity of various enzymes, including cyclooxygenase and lipoxygenase. Additionally, this compound has been shown to modulate the activity of various signaling pathways, including the MAPK and NF-κB pathways.
Biochemical and Physiological Effects:
Methyl 2,6-dimethoxy-4-methylbenzoate has several biochemical and physiological effects. This compound has been shown to exhibit anti-inflammatory, antimicrobial, and antitumor activities. Additionally, this compound has been shown to modulate various physiological processes, including cell proliferation, apoptosis, and angiogenesis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Methyl 2,6-dimethoxy-4-methylbenzoate has several advantages and limitations for lab experiments. One of the advantages of this compound is its ease of synthesis. This compound can be synthesized using simple and inexpensive methods. Additionally, this compound has a relatively long shelf life, making it suitable for long-term storage. However, one of the limitations of this compound is its low solubility in water. This can make it challenging to work with in aqueous solutions.
Direcciones Futuras
There are several future directions for the use of Methyl 2,6-dimethoxy-4-methylbenzoate in scientific research. One of the potential applications of this compound is in the field of drug discovery. This compound has shown promising results as a starting material for the synthesis of various bioactive compounds. Additionally, this compound has potential applications in the field of agriculture. This compound has been shown to exhibit antimicrobial activity, making it a potential candidate for use as a natural pesticide. Finally, this compound has potential applications in the field of materials science. This compound has been shown to exhibit unique properties that make it suitable for use in the synthesis of various materials, including polymers and nanoparticles.
Conclusion:
Methyl 2,6-dimethoxy-4-methylbenzoate is a chemical compound that has gained significant attention in the field of scientific research. This compound has several potential applications in various fields, including medicine, agriculture, and chemical industries. The synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of Methyl 2,6-dimethoxy-4-methylbenzoate have been discussed in this paper.
Métodos De Síntesis
The synthesis of Methyl 2,6-dimethoxy-4-methylbenzoate can be achieved through several methods. One of the commonly used methods is the Friedel-Crafts acylation reaction. In this method, benzoic acid is reacted with methanol and sulfuric acid to produce Methyl benzoate. This is then reacted with methanol and aluminum chloride to produce Methyl 2,6-dimethoxybenzoate. Finally, this compound is reacted with methyl iodide to produce Methyl 2,6-dimethoxy-4-methylbenzoate.
Aplicaciones Científicas De Investigación
Methyl 2,6-dimethoxy-4-methylbenzoate has several potential applications in scientific research. It is widely used as a starting material for the synthesis of various compounds. This compound has been used to synthesize several bioactive compounds, including antitumor agents, anti-inflammatory agents, and antimicrobial agents. Additionally, this compound has been used as a building block in the synthesis of various natural products.
Propiedades
Fórmula molecular |
C11H14O4 |
|---|---|
Peso molecular |
210.23 g/mol |
Nombre IUPAC |
methyl 2,6-dimethoxy-4-methylbenzoate |
InChI |
InChI=1S/C11H14O4/c1-7-5-8(13-2)10(11(12)15-4)9(6-7)14-3/h5-6H,1-4H3 |
Clave InChI |
WBINBYCPVTVQIN-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)OC)C(=O)OC)OC |
SMILES canónico |
CC1=CC(=C(C(=C1)OC)C(=O)OC)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.










![8-Ethyl-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B289839.png)
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![Methyl 7-methoxy-3-methyl-1-[(4-methylphenyl)sulfonyl]-4-oxo-1,2,3,4-tetrahydro-3-quinolinecarboxylate](/img/structure/B289847.png)
![2-[2-(3,4-dimethoxyphenyl)ethyl]-4a,5,6,7,8,8a-hexahydro-4H-isoquinoline-1,3-dione](/img/structure/B289848.png)
![5,9,10,10a-tetrahydrobenzo[f]pyrrolo[2,1-a]isoquinolin-8(6H)-one](/img/structure/B289849.png)

![7,8-dimethoxy-4,11a-dimethyl-4,10,11,11a-tetrahydroindeno[4,5-c]thiochromen-1(2H)-one](/img/structure/B289852.png)